

# Navigating the Safety Landscape of BTK Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986143 |           |
| Cat. No.:            | B8630978   | Get Quote |

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment of B-cell malignancies. However, as the therapeutic landscape expands with next-generation agents, a critical evaluation of their safety profiles becomes paramount for researchers and drug development professionals. This guide provides a detailed comparison of the safety profiles of **BMS-986143** and other prominent BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, supported by data from key clinical trials.

While extensive clinical data, including head-to-head trials, are available for ibrutinib, acalabrutinib, and zanubrutinib, it is crucial to note that the safety data for **BMS-986143** (also known as BMS-986142) is derived from early-phase studies in healthy volunteers and patients with rheumatoid arthritis.[1][2] This difference in patient populations and trial phases necessitates a cautious approach when making direct comparisons. Further investigation of BMS-986142 in rheumatoid arthritis was not recommended based on a phase 2 study.[1]

## Comparative Safety Profile of Approved BTK Inhibitors

The first-generation BTK inhibitor, ibrutinib, while highly effective, is associated with off-target effects that can lead to adverse events such as atrial fibrillation, hypertension, bleeding, and diarrhea.[3][4][5] Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, aiming to minimize these off-target toxicities.[6]



Head-to-head clinical trials have provided valuable insights into the comparative safety of these agents. The ELEVATE-RR trial comparing acalabrutinib to ibrutinib in previously treated chronic lymphocytic leukemia (CLL) demonstrated that while both drugs had similar efficacy, acalabrutinib was associated with a lower incidence of atrial fibrillation.[7][8] Similarly, the ALPINE trial, which compared zanubrutinib with ibrutinib in relapsed or refractory CLL, showed that zanubrutinib had a superior safety profile, with significantly lower rates of cardiac toxicity, including atrial fibrillation.[9][10][11]

Here is a summary of key safety data from pivotal phase 3 clinical trials:

| Adverse Event<br>(Any Grade)   | Ibrutinib<br>(RESONATE-2)[12] | Acalabrutinib<br>(ELEVATE-RR)[7] | Zanubrutinib<br>(ALPINE)[10] |
|--------------------------------|-------------------------------|----------------------------------|------------------------------|
| Atrial<br>Fibrillation/Flutter | 16.0%                         | 9.4%                             | 5.2%                         |
| Hypertension                   | ≥5% (Grade ≥3)                | Lower than Ibrutinib             | Lower than Ibrutinib         |
| Diarrhea                       | 52%                           | Lower than Ibrutinib             | Lower than Ibrutinib         |
| Fatigue                        | 36%                           | -                                | -                            |
| Neutropenia                    | 18% (Grade ≥3/4)              | -                                | -                            |
| Pneumonia                      | 12% (Grade ≥3/4)              | -                                | -                            |
| Serious Adverse<br>Events      | -                             | -                                | 42.0%                        |
| Discontinuation due to AEs     | -                             | 14.7%                            | 15.4%                        |

Note: Direct comparison across different trials should be interpreted with caution due to variations in study design, patient populations, and follow-up duration.

## Safety Profile of BMS-986143

**BMS-986143** is a reversible BTK inhibitor.[13] Early-phase studies in healthy participants have shown that BMS-986142 was generally well tolerated, both alone and in combination with methotrexate.[2][14][15] In a phase 1 study with single ascending doses (5-900 mg) and



multiple ascending doses (25-350 mg once daily for 14 days), the most common adverse events were dizziness, headache, and nausea.[2] One serious adverse event of a brief psychotic disorder was reported in a participant receiving multiple doses, though it was considered unrelated to the study drug.[2]

A phase 2 study evaluating BMS-986142 in patients with moderate-to-severe rheumatoid arthritis resulted in the discontinuation of the 350 mg dose due to elevated liver enzymes.[1] Serious adverse events were reported in both the placebo and BMS-986142 treatment groups. [1]

## **Experimental Protocols**

The safety data presented in this guide are derived from rigorously conducted clinical trials. Below are the methodologies for the key experiments cited:

RESONATE-2 (Ibrutinib): This was a phase 3 trial that randomized 269 patients (aged ≥65 years) with treatment-naïve CLL or SLL to receive either ibrutinib 420 mg daily or chlorambucil. The primary endpoint was progression-free survival (PFS). Safety was assessed through the monitoring and recording of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[12]

ELEVATE-RR (Acalabrutinib vs. Ibrutinib): This phase 3, randomized, open-label, noninferiority trial compared the efficacy and safety of acalabrutinib with ibrutinib in 533 patients with previously treated CLL with del(17p) or del(11q). Patients were randomized to receive acalabrutinib 100 mg twice daily or ibrutinib 420 mg once daily. The primary endpoint was PFS. Safety assessments included the incidence and severity of AEs.[7][8]

ALPINE (Zanubrutinib vs. Ibrutinib): This was a randomized, global phase 3 trial that enrolled 652 patients with relapsed or refractory CLL or SLL. Patients were randomized to receive either zanubrutinib 160 mg twice daily or ibrutinib 420 mg once daily. The primary endpoint was overall response rate (ORR), with key secondary endpoints including PFS and the incidence of atrial fibrillation and flutter. Safety was monitored throughout the study.[10][11][16]

BMS-986142 Phase 1 Study: This was a combined single and multiple ascending dose study in healthy participants to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-



986142. Safety was evaluated by monitoring AEs, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[2]

BMS-986142 Phase 2 Study in Rheumatoid Arthritis: This was a randomized, double-blind, placebo-controlled, dose-ranging study in patients with moderate-to-severe rheumatoid arthritis. Safety and efficacy were the primary outcomes, with AEs closely monitored.[1]

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.



Click to download full resolution via product page

BTK Signaling Pathway Inhibition





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Extended Follow-up Phase 3 Data Underscore Sustained Efficacy and Safety of IMBRUVICA® (ibrutinib) in the Treatment of Chronic Lymphocytic Leukemia (CLL) [prnewswire.com]
- 5. Efficacy and Safety of Ibrutinib Therapy in Patients with Chronic Lymphocytic Leukemia: Retrospective Analysis of Real-Life Data PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. CLL phase 3 study: Zanubrutinib bests ibrutinib | MDedge [mdedge.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Updated Safety and Efficacy Data for Ibrutinib as First-Line Treatment in Older Patients with CLL or SLL [ahdbonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. d-nb.info [d-nb.info]
- 15. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Navigating the Safety Landscape of BTK Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#how-does-bms-986143-s-safety-profile-compare-to-other-btk-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com